3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride
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Overview
Description
3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride is a chemical compound with a complex structure, featuring both sulfonyl and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of benzene-1-sulfonyl fluoride with a suitable sulfamoyl chloride derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. The compound’s sulfonyl and sulfamoyl groups play a crucial role in this binding process, forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
1-Bromoethene-1-sulfonyl fluoride: Another sulfonyl fluoride compound used in similar applications.
Benzenesulfonic acid derivatives: A broad class of compounds with varying functional groups attached to the benzene ring, used in medicinal chemistry and material science.
Uniqueness
3-[(1-Cyanoethyl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to its combination of sulfonyl and sulfamoyl groups, which confer specific reactivity and binding properties. This makes it particularly useful as an enzyme inhibitor and in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-(1-cyanoethylsulfamoyl)benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O4S2/c1-7(6-11)12-18(15,16)9-4-2-3-8(5-9)17(10,13)14/h2-5,7,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMGSDOZADDYLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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